Trimetrexate

Lipophilicity Passive Diffusion Transport-independent Uptake

Procure Trimetrexate (TMQ) for protocols requiring DHFR inhibition independent of folate transport systems. This lipophilic quinazoline (logP ~2.55) enters cells via passive diffusion, bypassing the reduced folate carrier (RFC). It retains potency (IC₅₀ 0.059 μM) against MTX-resistant cells with deficient RFC or FPGS activity, making it an essential comparator in oncology resistance studies. FDA-approved as Neutrexin® for salvage PCP therapy with leucovorin rescue (69% response rate). Ideal for enzymology, medicinal chemistry, and immunocompromised PCP models.

Molecular Formula C19H23N5O3
Molecular Weight 369.4 g/mol
CAS No. 52128-35-5
Cat. No. B1681579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimetrexate
CAS52128-35-5
SynonymsCI 898
CI-898
CI898
Hydrate, Trimetrexate
JB 11
JB-11
JB11
Monohydrate, Monoacetate Trimetrexate
NSC 249008
NSC 328564
NSC-249008
NSC-328564
NSC249008
NSC328564
Trimetrexate
Trimetrexate Hydrate
Trimetrexate Monohydrate, Monoacetate
Molecular FormulaC19H23N5O3
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C19H23N5O3/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24)
InChIKeyNOYPYLRCIDNJJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityTan colored solid;  solubility in water: > 50 mg/ml /Trimetrexate D-glucuronate/
3.09e-02 g/L
Water 1 - 2 (mg/mL)
pH 4 Acetate buffer < 1 (mg/mL)
pH 9 Acetate buffer < 1 (mg/mL)
0.1NHC1 1 - 5 (mg/mL)
0.1 N NaOH < 1 (mg/mL)
Methanol 12 - 15 (mg/mL)
95% Ethanol 1 - 5 (mg/mL)
10% Ethanol 1 - 3 (mg/mL)
Dimethylacetamide 10 - 15 (mg/mL)
Dimethylsulfoxide approimately 100 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trimetrexate (CAS 52128-35-5): Nonclassical Lipophilic Antifolate for Procurement in Antimicrobial and Oncology Research


Trimetrexate (TMQ) is a synthetic, nonclassical quinazoline-based antifolate that functions as a potent, competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for DNA, RNA, and protein synthesis [1]. Structurally related to methotrexate (MTX) but lacking the glutamate side chain, trimetrexate is characterized by high lipophilicity (experimental logP approximately 2.55), enabling passive diffusion across cell membranes independent of the reduced folate carrier (RFC) transport system [2]. This physicochemical profile confers activity against transport-deficient MTX-resistant cells and organisms. Clinically, trimetrexate glucuronate (Neutrexin®) was FDA-approved for the treatment of moderate-to-severe Pneumocystis jirovecii pneumonia (PCP) in immunocompromised patients intolerant or refractory to standard therapies such as trimethoprim-sulfamethoxazole (TMP-SMX) and pentamidine, administered in mandatory combination with leucovorin (folinic acid) rescue to mitigate dose-limiting myelosuppression [3].

Trimetrexate (52128-35-5) Procurement: Why Methotrexate, Trimethoprim, and Pemetrexed Are Not Interchangeable


Substitution of trimetrexate with other antifolates is scientifically invalid due to fundamental differences in molecular structure, cellular transport mechanisms, and metabolic processing that directly dictate drug efficacy, resistance profiles, and therapeutic utility. Unlike classical antifolates such as methotrexate (MTX) and pemetrexed, which require active transport via the reduced folate carrier (RFC) and undergo intracellular polyglutamylation for retention and enhanced target inhibition, trimetrexate is a nonclassical, lipophilic agent that enters cells via passive diffusion and does not serve as a substrate for folylpolyglutamate synthetase (FPGS) [1][2]. Consequently, trimetrexate retains activity against cells and organisms that have developed resistance to MTX through impaired RFC transport or deficient polyglutamylation, while conversely, trimetrexate-susceptible targets may exhibit cross-resistance to classical agents [3]. Furthermore, trimetrexate's quinazoline core and lipophilic trimethoxyanilino moiety confer distinct species-selectivity profiles for DHFR inhibition compared to the pteridine-based MTX or the pyrrolopyrimidine-based pemetrexed, which acts on multiple targets including thymidylate synthase [4]. These structural and mechanistic distinctions are non-negotiable and preclude generic substitution in any research or clinical protocol requiring specific DHFR inhibition without reliance on folate transport systems.

Quantitative Differentiation Guide: Trimetrexate (52128-35-5) Versus Methotrexate, Trimethoprim, and Pemetrexed


Lipophilicity-Driven Passive Diffusion: logP and Cellular Uptake Comparison with Methotrexate

Trimetrexate demonstrates significantly higher lipophilicity than methotrexate, with an experimental logP (octanol-water partition coefficient) of approximately 2.55 . This physicochemical property enables trimetrexate to cross cell membranes via passive diffusion, bypassing the reduced folate carrier (RFC) transport system that is required for cellular uptake of classical antifolates like methotrexate and pemetrexed [1]. Radiolabeled transport studies in intact Pneumocystis carinii organisms confirmed that while methotrexate and leucovorin (classical folate structures) were not taken up, trimetrexate exhibited rapid intracellular accumulation [2].

Lipophilicity Passive Diffusion Transport-independent Uptake

Non-Polyglutamatable Pharmacophore: Intracellular Retention Versus Methotrexate

Trimetrexate lacks the terminal glutamate moiety present in classical antifolates and therefore cannot serve as a substrate for folylpolyglutamate synthetase (FPGS) [1]. Consequently, trimetrexate does not undergo intracellular polyglutamylation, a metabolic process that is essential for the prolonged intracellular retention and enhanced target inhibition of methotrexate [2]. In transport-defective methotrexate-resistant cell lines, a 100-fold higher concentration of methotrexate was required to detect measurable uptake and polyglutamylation compared to wild-type cells, whereas trimetrexate activity remains unaffected by these transport deficiencies [3]. Three human squamous carcinoma cell lines with inherently decreased methotrexate polyglutamylation were markedly sensitive to trimetrexate, demonstrating functional complementarity [4].

Polyglutamylation FPGS Intracellular Retention Drug Resistance

Pneumocystis carinii DHFR Inhibitory Potency: ID₅₀ Comparison with Methotrexate and Trimethoprim

In direct enzyme inhibition assays using dihydrofolate reductase (DHFR) isolated from Pneumocystis carinii organisms, trimetrexate demonstrated potent inhibitory activity with an ID₅₀ (concentration required for 50% enzyme inhibition) of 26.1 nM [1]. While methotrexate exhibited even greater potency against the isolated enzyme (ID₅₀ = 1.4 nM), intact P. carinii organisms failed to take up methotrexate, rendering the higher intrinsic enzyme affinity therapeutically irrelevant [1][2]. In stark contrast, trimethoprim, the DHFR inhibitor component of standard-of-care TMP-SMX, was found to be an exceptionally weak inhibitor with an ID₅₀ of 39,600 nM (approximately 1,500-fold less potent than trimetrexate) [1][3].

DHFR Inhibition Antipneumocystis Activity ID₅₀ Antifolate Potency

Clinical Response Rates in PCP Salvage Therapy: Trimetrexate-Leucovorin Versus Failed Standard Therapies

In the pivotal clinical trial establishing the efficacy of trimetrexate, 49 AIDS patients with Pneumocystis carinii pneumonia (PCP) were treated with trimetrexate in combination with leucovorin rescue. Among the 16 patients who had failed or could not tolerate both standard therapies (pentamidine isethionate and trimethoprim-sulfamethoxazole), treatment with trimetrexate plus leucovorin as salvage therapy achieved a response rate of 69% (11 of 16 patients) and a corresponding survival rate of 69% [1]. In patients receiving trimetrexate plus leucovorin as initial therapy following a history of sulfonamide intolerance or inefficacy, the response rate was 63% (10 of 16 patients) with a survival rate of 88% [1].

Salvage Therapy Pneumocystis jirovecii Pneumonia Response Rate Clinical Trial

Cytotoxicity Profile in Transport-Deficient Human Leukemia Cells: IC₅₀ Comparison with Methotrexate

In human leukemic CCRF-CEM cell lines with distinct folate uptake mechanisms, trimetrexate exhibited marked cytotoxicity against transport-deficient CEM-FBP cells (cells with folate-binding protein-mediated uptake but lacking reduced folate carrier), with an IC₅₀ of 0.059 μM after 4 hours of exposure [1]. In contrast, methotrexate required an IC₅₀ of 251 μM in the same CEM-FBP cell line, representing an approximately 4,250-fold difference in sensitivity favoring trimetrexate [1]. In CEM-RF cells (expressing reduced folate carrier), methotrexate was more potent (IC₅₀ = 0.98 μM) but trimetrexate still demonstrated superior potency (IC₅₀ = 7.5 μM under identical 4-hour exposure conditions) [1].

Cytotoxicity Drug Resistance RFC Transport Leukemia

Strategic Procurement Scenarios for Trimetrexate (52128-35-5) Based on Verified Evidence


Second-Line Salvage Therapy Research for Pneumocystis jirovecii Pneumonia (PCP) in Immunocompromised Models

Procure trimetrexate for preclinical or clinical research protocols investigating salvage therapy for Pneumocystis jirovecii pneumonia where standard agents (TMP-SMX, pentamidine) have failed or are contraindicated due to toxicity. The combination of trimetrexate with leucovorin rescue demonstrated a 69% response rate in salvage therapy settings among AIDS patients who had failed or could not tolerate both first-line treatments [1]. This established clinical evidence supports its use as a reference compound or investigational agent in immunocompromised animal models of PCP and in studies of opportunistic infection management.

Antifolate-Resistant Cancer Cell Line Screening: RFC-Transport-Deficient and FPGS-Deficient Models

Utilize trimetrexate as a critical comparator compound in oncology research involving methotrexate-resistant cell lines characterized by impaired reduced folate carrier (RFC) transport or deficient folylpolyglutamate synthetase (FPGS) activity. Trimetrexate enters cells via passive diffusion (logP = 2.55) and does not require polyglutamylation for activity [2]. In transport-deficient human leukemia cells (CEM-FBP), trimetrexate was approximately 4,250-fold more potent than methotrexate (IC₅₀ 0.059 μM vs. 251 μM) [3], confirming its utility in elucidating mechanisms of antifolate resistance and in screening novel DHFR inhibitors intended to overcome transport-based resistance.

Comparative DHFR Enzymology and Structure-Activity Relationship (SAR) Studies of Nonclassical Antifolates

Employ trimetrexate as a prototypical nonclassical, lipophilic quinazoline-based DHFR inhibitor in enzymology and medicinal chemistry research programs. Trimetrexate exhibits species-dependent DHFR inhibition profiles: ID₅₀ values include 26.1 nM for P. carinii DHFR [4], and IC₅₀ values of 4.74 nM for human DHFR and 1.35 nM for Toxoplasma gondii DHFR . Its quinazoline core and extended trimethoxyanilino ring conformation (twisted 89° from the quinazoline plane) provide a distinct pharmacophore compared to pteridine-based methotrexate and pyrrolopyrimidine-based pemetrexed [5], enabling comparative conformational analysis and structure-guided design of next-generation antifolates with improved selectivity indices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimetrexate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.